Tert-butyl (1-(4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)-1-oxopropan-2-yl)carbamate
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Overview
Description
Tert-butyl (1-(4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)-1-oxopropan-2-yl)carbamate is an organic compound recognized for its diverse applications in chemistry, biology, and medicine. This compound features a complex molecular structure with functionalities that make it a valuable research tool and potential therapeutic agent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl (1-(4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)-1-oxopropan-2-yl)carbamate involves multiple steps:
Formation of the piperidinyl core: : The initial step typically involves reacting 3-chloropyridine with piperidine to form the piperidinyl-3-chloropyridine intermediate. This step often utilizes a base such as potassium carbonate and a polar aprotic solvent like DMF (Dimethylformamide).
Coupling with tert-butyl carbamate: : The piperidinyl-3-chloropyridine intermediate is then coupled with tert-butyl carbamate using a suitable coupling agent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst like DMAP (4-Dimethylaminopyridine) to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve:
Optimization of reaction conditions: : Scale-up requires precise control over reaction parameters including temperature, solvent choice, and reaction time to ensure high yields and purity.
Purification processes: : Techniques such as recrystallization or chromatography are employed to purify the product on a large scale.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (1-(4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)-1-oxopropan-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: : Introduction of oxidizing agents can modify the functional groups, leading to products such as corresponding oxides.
Reduction: : Reducing agents can be used to selectively reduce specific bonds or functional groups in the compound.
Substitution: : The chloropyridine moiety is particularly reactive towards nucleophilic substitution, yielding a variety of derivatives.
Common Reagents and Conditions
Oxidation: : KMnO₄ (Potassium permanganate), H₂O₂ (Hydrogen peroxide)
Reduction: : NaBH₄ (Sodium borohydride), LiAlH₄ (Lithium aluminium hydride)
Substitution: : Nucleophiles such as amines, thiols, and alcohols
Major Products Formed
Major products from these reactions can include:
Oxides
Alcohols
Amines
Thioethers
Scientific Research Applications
Chemistry
Synthetic Intermediate: : Used as an intermediate in the synthesis of complex organic molecules.
Catalysis: : Functions as a ligand in metal-catalyzed reactions.
Biology
Molecular Probes: : Utilized in the study of biological systems through molecular imaging techniques.
Enzyme Inhibition: : Acts as an inhibitor in enzymatic reactions.
Medicine
Therapeutic Agents: : Potentially used in the development of new pharmaceuticals targeting specific pathways or diseases.
Drug Delivery Systems: : Incorporated into drug delivery mechanisms to enhance bioavailability and targeting.
Industry
Material Science: : Applied in the development of novel materials with unique properties.
Agriculture: : Could be employed in the formulation of agrochemicals.
Mechanism of Action
The mechanism of action for Tert-butyl (1-(4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)-1-oxopropan-2-yl)carbamate involves:
Molecular Targets: : Interacting with enzymes, receptors, or other proteins to modulate their activity.
Pathways Involved: : Participates in specific biochemical pathways, potentially inhibiting or activating particular molecular processes.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl (1-(4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)-1-oxopropan-2-yl)carbamate
Tert-butyl (1-(4-((3-fluoropyridin-4-yl)oxy)piperidin-1-yl)-1-oxopropan-2-yl)carbamate
Tert-butyl (1-(4-((3-bromopyridin-4-yl)oxy)piperidin-1-yl)-1-oxopropan-2-yl)carbamate
Uniqueness
The uniqueness of this compound lies in its:
Chloropyridine Moiety: : Confers specific reactivity and selectivity in chemical reactions.
Piperidinyl Core: : Provides structural rigidity and influences biological activity.
This compound’s distinct combination of chemical functionalities and biological properties makes it a valuable tool for various research and industrial applications.
Properties
IUPAC Name |
tert-butyl N-[1-[4-(3-chloropyridin-4-yl)oxypiperidin-1-yl]-1-oxopropan-2-yl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26ClN3O4/c1-12(21-17(24)26-18(2,3)4)16(23)22-9-6-13(7-10-22)25-15-5-8-20-11-14(15)19/h5,8,11-13H,6-7,9-10H2,1-4H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTBWHLHWNKKNPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC(CC1)OC2=C(C=NC=C2)Cl)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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